Mephosfolan
Overview
Description
Mephosfolan, also known as diethyl (4-methyl-1,3-dithiolan-2-ylidene)phosphoramidate, is an organophosphate insecticide. It was primarily used to control a variety of pests, including lepidopterous species, aphids, bollworms, mites, thrips, and whiteflies. This compound was applied to crops such as cotton, maize, rice, potatoes, sorghum, and hops . it is now considered obsolete and is not approved for use in many countries due to its high toxicity to mammals, birds, and aquatic organisms .
Mechanism of Action
Target of Action
Mephosfolan is an organophosphate insecticide . Its primary target is the nervous system of insects, where it acts as a cholinesterase inhibitor . Cholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting this enzyme, this compound disrupts the normal functioning of the nervous system, leading to the death of the insect.
Mode of Action
This compound interacts with its target by binding to the active site of the cholinesterase enzyme, thereby preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of nerve cells and subsequent paralysis of the insect.
Biochemical Pathways
As a cholinesterase inhibitor, it is known to affect the cholinergic pathway in the nervous system . The buildup of acetylcholine due to the inhibition of cholinesterase leads to continuous stimulation of nerve cells, disrupting normal cellular processes and leading to the death of the insect.
Pharmacokinetics
Like other organophosphate insecticides, it is likely to be absorbed through the insect’s cuticle and distributed throughout the body, where it exerts its toxic effects
Result of Action
The primary result of this compound’s action is the death of the insect. By inhibiting cholinesterase and disrupting the normal functioning of the nervous system, this compound causes overstimulation of nerve cells, leading to paralysis and death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, temperature, humidity, and pH can affect the stability of the compound and its ability to penetrate the insect’s cuticle . Additionally, the presence of other chemicals in the environment can potentially interact with this compound, affecting its toxicity and efficacy.
Biochemical Analysis
Biochemical Properties
Mephosfolan is a systemic insecticide, meaning it is absorbed and distributed throughout the plant or animal body . It acts as an acetylcholinesterase inhibitor, which means it prevents the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synapses . This overstimulation of the nervous system can lead to a variety of symptoms, including muscle weakness, convulsions, and in severe cases, death .
Cellular Effects
This compound has been determined to be a systemic toxicant . It affects various types of cells and cellular processes, particularly those involving the nervous system due to its action as an acetylcholinesterase inhibitor . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system . By inhibiting this enzyme, this compound prevents the breakdown of acetylcholine, leading to an overstimulation of the nervous system .
Temporal Effects in Laboratory Settings
It is known that this compound is a systemic toxicant, suggesting that its effects may persist as long as the compound remains in the system .
Dosage Effects in Animal Models
It is known that this compound is a systemic toxicant, suggesting that higher doses could lead to more severe toxic effects .
Transport and Distribution
As a systemic insecticide, it is likely that this compound is absorbed and distributed throughout the body, affecting various tissues and cells .
Subcellular Localization
Given its mechanism of action as an acetylcholinesterase inhibitor, it is likely that this compound interacts with this enzyme at the synapses in the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mephosfolan involves the reaction of diethyl phosphoramidate with 4-methyl-1,3-dithiolane. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The production facilities are equipped with advanced technologies to handle the toxic nature of the compound and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Mephosfolan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Comparison with Similar Compounds
Phosfolan: Another organophosphate insecticide with a similar structure and mode of action.
Malathion: A widely used organophosphate insecticide with lower toxicity to mammals compared to Mephosfolan.
Parathion: A highly toxic organophosphate insecticide with a similar mechanism of action.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which includes a 4-methyl-1,3-dithiolane ring. This structure contributes to its high potency as an acetylcholinesterase inhibitor. its high toxicity to non-target organisms and environmental persistence have led to its obsolescence .
Properties
IUPAC Name |
N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO3PS2/c1-4-11-13(10,12-5-2)9-8-14-6-7(3)15-8/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQSAUHRSCMPLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N=C1SCC(S1)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO3PS2 | |
Record name | MEPHOSFOLAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5047 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058221 | |
Record name | Mephosfolan | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mephosfolan is a yellow to amber liquid. Works as an insecticide and acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless or yellow to amber liquid; [HSDB] | |
Record name | MEPHOSFOLAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5047 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Mephosfolan | |
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Boiling Point |
248 °F at 0.001 mmHg (EPA, 1998), 120 °C at 1X10-3 mmHg | |
Record name | MEPHOSFOLAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5047 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MEPHOSFOLAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6411 | |
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Solubility |
Soluble in acetone, xylene, benzene, ethanol and toluene, moderately soluble in water., Solubility in water at 25 °C: 57 g/kg. | |
Record name | MEPHOSFOLAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.539 @ 26 °C | |
Record name | MEPHOSFOLAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6411 | |
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Vapor Pressure |
0.0000318 [mmHg] | |
Record name | Mephosfolan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Colorless liquid, Yellow to amber liquid. | |
CAS No. |
950-10-7 | |
Record name | MEPHOSFOLAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5047 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Mephosfolan | |
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Record name | Mephosfolan [BSI:ISO] | |
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Record name | Phosphoramidic acid, N-(4-methyl-1,3-dithiolan-2-ylidene)-, diethyl ester | |
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Record name | Mephosfolan | |
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Record name | Mephosfolan | |
Source | European Chemicals Agency (ECHA) | |
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Record name | MEPHOSFOLAN | |
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Record name | MEPHOSFOLAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
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